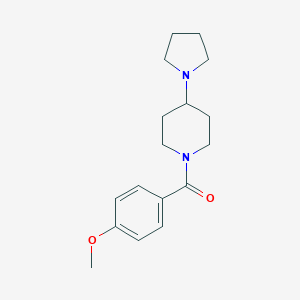
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medical applications.
Mécanisme D'action
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their extracellular levels. This results in stimulation of the central nervous system and can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to cause hyperactivity, stereotypy, and other behavioral changes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has advantages in lab experiments due to its potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and toxicity must be carefully considered when using it in research.
Orientations Futures
Future research on 1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine could focus on its potential as a treatment for psychiatric disorders, as well as its use as a tool for studying dopamine and norepinephrine transporters. Additionally, further investigation into the long-term effects of 1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine use is needed to fully understand its potential risks and benefits.
Méthodes De Synthèse
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methoxybenzoyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated as a potential tool for studying dopamine and norepinephrine transporters in the brain.
Propriétés
Nom du produit |
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-6-4-14(5-7-16)17(20)19-12-8-15(9-13-19)18-10-2-3-11-18/h4-7,15H,2-3,8-13H2,1H3 |
Clé InChI |
MUJFMWPJTQMWTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)





![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


